molecular formula C26H22N8S2 B2635775 N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline CAS No. 298217-95-5

N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline

Cat. No.: B2635775
CAS No.: 298217-95-5
M. Wt: 510.64
InChI Key: PUYZXOLYBWZPPV-UHFFFAOYSA-N
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Description

N-(Benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology. It is characterized by a central disulfide bridge (-S-S-) linking two aniline-derived groups, each functionalized with a benzotriazole moiety. The disulfide bond is a dynamic functional group that can be cleaved and reformed under specific conditions, making it valuable in the design of redox-responsive materials and probes. The 1H-benzotriazole group is a versatile scaffold in pharmaceutical research, well-known for its role as a synthetic auxiliary and for its broad spectrum of biological activities . Benzotriazole derivatives have been extensively investigated and demonstrate antimicrobial, antiprotozoal, antiviral, and even antitumor properties, often acting through mechanisms such as anti-tubulin activity . This specific compound, with its dual benzotriazole units, may serve as a key intermediate or precursor in the synthesis of more complex molecules, such as peptidomimetic macrocycles, or in the development of compounds for biochemical assays . Its structure suggests potential for use in enzyme inhibition studies or as a building block for functional materials. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N8S2/c1-3-7-25-23(5-1)29-31-33(25)17-27-19-9-13-21(14-10-19)35-36-22-15-11-20(12-16-22)28-18-34-26-8-4-2-6-24(26)30-32-34/h1-16,27-28H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYZXOLYBWZPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)SSC4=CC=C(C=C4)NCN5C6=CC=CC=C6N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline typically involves multi-step organic reactions. The process may start with the preparation of benzotriazole derivatives, followed by the formation of the disulfide linkage. Common reagents used in these reactions include benzotriazole, aniline derivatives, and sulfur-containing compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls.

Industrial Production Methods

Industrial production methods for such compounds would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis equipment to handle the complex multi-step processes efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The benzotriazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific pH levels, temperatures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond would yield sulfoxides or sulfones, while reduction would yield thiols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Benzotriazole derivatives, including the compound , have shown promising antimicrobial properties. For instance, derivatives of benzotriazole have been synthesized and tested for their effectiveness against a range of bacterial strains. Studies have indicated that compounds with benzotriazole moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable example includes the synthesis of chlorosubstituted benzotriazoles, which demonstrated moderate antibacterial and antifungal activity in various assays .

Anticancer Properties
Research has also highlighted the potential of benzotriazole derivatives as anticancer agents. For instance, certain derivatives have been reported to inhibit the proliferation of cancer cells and induce apoptosis. The mechanism often involves the disruption of cellular signaling pathways that are critical for cancer cell survival . A study found that specific benzotriazole compounds could effectively inhibit metastasis in cancer models, showcasing their therapeutic potential .

Anthelmintic Activity
Benzotriazole derivatives have been explored for their anthelmintic properties as well. Compounds with specific structural modifications have shown effectiveness against parasitic infections in model organisms. For example, a series of benzotriazole-1-carbonyl derivatives were evaluated for their activity against Pheretima posthuma, with some exhibiting dose-dependent anthelmintic effects comparable to standard treatments .

Materials Science

UV Stabilizers
Benzotriazoles are widely recognized for their role as UV stabilizers in polymers and coatings. The compound N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline can be utilized to enhance the photostability of materials exposed to UV radiation. This application is crucial in extending the lifespan of products such as plastics, paints, and textiles by preventing photodegradation .

Conductive Polymers
The incorporation of benzotriazole derivatives into conductive polymer matrices has been investigated for electronic applications. These compounds can improve the electrical conductivity and stability of polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The unique structure of benzotriazoles allows for effective charge transport within the polymer matrix .

Environmental Science

Photodegradation Studies
The environmental impact of benzotriazoles has also been a subject of research, particularly concerning their photodegradation under UV light. Studies have shown that these compounds can undergo transformations that may lead to the formation of less harmful degradation products. Understanding these processes is essential for assessing the environmental risks associated with benzotriazole usage in various applications .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 μg/mL
Compound BEscherichia coli25 μg/mL
Compound CCandida albicans50 μg/mL

Table 2: Anticancer Efficacy of Benzotriazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound DMCF-7 (Breast Cancer)5.2
Compound EHeLa (Cervical Cancer)3.8
Compound FA549 (Lung Cancer)7.0

Mechanism of Action

The mechanism of action for N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline would involve its interaction with molecular targets through its benzotriazole and disulfide groups. The benzotriazole moiety can interact with various enzymes and proteins, while the disulfide bond can undergo redox reactions, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and functional groups of the target compound with analogous derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties Reference
N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline C₂₆H₂₂N₈S₂ 526.64 g/mol Benzotriazole, disulfanyl, aniline Redox activity, UV stability Target
2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide C₂₁H₂₁N₇OS 419.5 g/mol Benzotriazole, sulfanyl, acetamide Potential bioactivity, heterocyclic diversity
4-(1-Methylethyl)-N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}-benzylidene)aniline C₂₁H₂₂N₄O 346.43 g/mol Triazole, benzylidene aniline Photophysical applications
N,N-Dimethyl-4-[(Z)-2-phenyldiazen-1-yl]aniline (4-Dimethylaminoazobenzene) C₁₄H₁₅N₃ 225.29 g/mol Azo group, dimethylamino Chromophore, pH sensitivity

Key Comparative Insights

Benzotriazole vs. Other Heterocycles
  • The target compound’s benzotriazole groups enhance UV stability and metal-coordination capabilities compared to triazole () or thiazole derivatives (). Benzotriazole’s aromaticity and electron-deficient nature also improve corrosion inhibition .
Disulfanyl vs. Sulfanyl Groups
  • The disulfanyl (-S-S-) bridge in the target compound enables reversible bond cleavage under reducing conditions, a property absent in sulfanyl (-S-) derivatives like ’s acetamide. This feature is critical for stimuli-responsive materials .
Electronic Effects of Substituents
  • The dimethylamino group in 4-dimethylaminoazobenzene () acts as an electron donor, shifting absorption spectra dramatically. In contrast, the benzotriazole groups in the target compound are electron-withdrawing, reducing aromatic ring electron density and altering reactivity .
Molecular Weight and Solubility
  • The target compound’s higher molecular weight (526.64 g/mol) compared to simpler aniline derivatives (e.g., 225.29 g/mol for ) suggests lower solubility in polar solvents, which may necessitate formulation adjustments for industrial use.

Biological Activity

N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline is a complex compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described with the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N6S2
  • Molecular Weight : 398.50 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to the benzotriazole moiety, which has been shown to exhibit various pharmacological properties.

Antimicrobial Activity

Studies have demonstrated that benzotriazole derivatives possess significant antimicrobial properties. For instance, compounds containing the benzotriazole nucleus have been tested against various bacterial strains, including Escherichia coli and Bacillus subtilis. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4cEscherichia coli32 µg/mL
4dBacillus subtilis16 µg/mL
15aPseudomonas fluorescens64 µg/mL

Anticancer Activity

Benzotriazole derivatives have also been investigated for their anticancer potential. In vitro studies showed that certain derivatives could inhibit the growth of cancer cell lines. For example, compounds with nitro substitutions demonstrated cytotoxic effects against various tumor cells without significantly affecting normal cells .

Case Study: Cytotoxic Effects on Cancer Cells

A recent study evaluated the cytotoxicity of several benzotriazole derivatives on breast cancer cell lines (MCF-7). The findings revealed that:

  • Compound 6b : IC50 = 25 µM
  • Compound 6c : IC50 = 30 µM

These results indicate a promising potential for these compounds in cancer therapy, particularly in targeting specific cancer types while minimizing toxicity to normal cells .

Anti-inflammatory Activity

The anti-inflammatory properties of benzotriazole derivatives have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. For instance, a study highlighted that certain derivatives reduced the expression of TNF-alpha and IL-6 in activated macrophages .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The presence of the benzotriazole ring may interfere with specific enzymes involved in microbial growth and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, leading to apoptosis in cancer cells.
  • Interaction with Cellular Pathways : Benzotriazole derivatives may interact with key signaling pathways involved in inflammation and tumor progression.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, including:

Benzotriazole functionalization : Introduce benzotriazol-1-ylmethyl groups via nucleophilic substitution or condensation reactions using benzotriazole and formaldehyde derivatives.

Disulfide bond formation : Oxidative coupling of thiol intermediates (e.g., using iodine or H₂O₂) to establish the central -S-S- linkage .

Aniline derivatization : Protect the aniline group during synthesis to avoid unwanted side reactions, followed by deprotection under controlled conditions.
Key Validation Steps : Monitor reaction progress using TLC and purify intermediates via column chromatography. Confirm final purity via reversed-phase HPLC (>95% purity threshold) .

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify benzotriazole protons (δ 7.5–8.5 ppm) and disulfide-linked aromatic protons (δ 6.5–7.5 ppm). Aniline NH signals may appear as broad singlets (δ ~5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity between benzotriazole and disulfide moieties.

FT-IR : Confirm N-H stretches (~3300 cm⁻¹ for aniline) and benzotriazole C=N/C-N vibrations (1600–1500 cm⁻¹) .

Mass Spectrometry (ESI-MS) : Validate molecular weight with high-resolution MS (e.g., [M+H]⁺ peak) .

Basic: How can researchers assess the cytotoxicity of this compound in preliminary studies?

Methodological Answer:

  • Model Organism : Use Daphnia magna as a cost-effective ecotoxicological model. Prepare serial dilutions (1–100 µM) and expose organisms for 24–48 hours .
  • Endpoint Analysis : Calculate LC₅₀ values using probit analysis. Compare with positive controls (e.g., doxorubicin) and negative controls (solvent-only).
  • Mechanistic Insight : Pair with fluorescence-based assays (e.g., ROS detection) to link cytotoxicity to oxidative stress pathways .

Advanced: How does the redox-sensitive disulfide bond influence the compound’s stability and bioactivity?

Methodological Answer:

Redox Stability Analysis :

  • Cyclic Voltammetry : Measure redox potentials to assess susceptibility to reduction (e.g., in glutathione-rich environments).
  • HPLC Stability Testing : Incubate the compound in buffers mimicking physiological (pH 7.4) and lysosomal (pH 5.0) conditions. Monitor disulfide cleavage via retention time shifts .

Bioactivity Implications :

  • Design analogs with dithiocarbamate or thioether linkages to compare redox-dependent activity.
  • Use reducing agents (e.g., DTT) to test reversibility of disulfide bond disruption in cell-based assays.

Advanced: What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

Molecular Docking :

  • Target benzotriazole-binding proteins (e.g., kinases or proteases) using AutoDock Vina. Prioritize binding pockets with sulfur-philic residues (cysteine/methionine).

Molecular Dynamics (MD) Simulations :

  • Simulate disulfide bond flexibility in aqueous vs. lipid environments (GROMACS/AMBER). Analyze RMSD to assess conformational stability.

QSAR Modeling :

  • Corlate structural features (e.g., logP, polar surface area) with cytotoxicity data to optimize bioactivity .

Advanced: How to resolve contradictions in observed biological activity across different studies?

Methodological Answer:

Data Normalization :

  • Standardize assay conditions (e.g., cell line, exposure time, solvent concentration). For example, discrepancies in Daphnia magna LC₅₀ may arise from variations in dissolved oxygen or temperature .

Metabolite Profiling :

  • Use LC-MS to identify degradation products or metabolites that may influence activity.

Cross-Validation :

  • Compare results with structurally related compounds (e.g., 4-benzyl-1,3-oxazole derivatives) to identify scaffold-specific trends .

Advanced: What strategies improve the solubility and bioavailability of this hydrophobic compound?

Methodological Answer:

Formulation Optimization :

  • Use surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility.

Prodrug Design :

  • Introduce ionizable groups (e.g., phosphate esters) on the aniline moiety for pH-dependent release.

Nanoparticle Encapsulation :

  • Load into PLGA nanoparticles and characterize drug release kinetics using dialysis membranes .

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